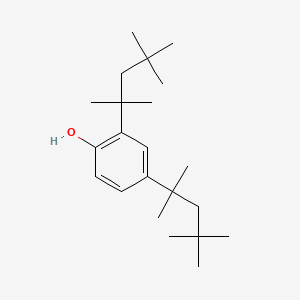

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-

描述

Phenol (B47542), 2,4-bis(1,1,3,3-tetramethylbutyl)- is a prominent member of the alkylphenol class of organic compounds. Characterized by a phenol ring substituted with two bulky tetramethylbutyl groups at the second and fourth positions, this chemical has garnered significant attention from both industrial and environmental researchers. Its unique structure imparts specific chemical properties that are highly valued in various manufacturing processes.

Table 1: Chemical Identity of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4-Bis(2,4,4-trimethylpentan-2-yl)phenol epa.gov |

| CAS Number | 5806-72-4 epa.gov |

| Molecular Formula | C22H38O epa.gov |

| Molecular Weight | 318.54 g/mol epa.gov |

The study of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is situated within the broader field of alkylphenol research. Alkylphenols are a group of compounds extensively used in the production of surfactants, resins, and as fuel additives. oecd.org However, their widespread use has led to concerns about their environmental fate and potential as endocrine-disrupting chemicals (EDCs). nih.gov Much of the research on alkylphenols has historically focused on nonylphenol and octylphenol (B599344) due to their high production volumes and environmental prevalence. chemicalbook.com

Research into Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- benefits from the foundational understanding of alkylphenol behavior. Studies often draw comparisons to other alkylphenols to predict its environmental impact and toxicological profile. chemicalbook.com Concerns over the estrogenic activity of compounds like 4-tert-octylphenol (B29142) have driven further investigation into the entire class of alkylphenols, including the 2,4-bis(1,1,3,3-tetramethylbutyl)- isomer, to better understand their potential health and environmental effects. nih.govhealth.state.mn.us

The industrial importance of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- stems from its role as a key intermediate in the synthesis of more complex molecules. It is a vital raw material for producing high-performance antioxidants and UV stabilizers used in plastics, rubber, and hydrocarbon-based products. wikipedia.orghexiechem.com Its antioxidant properties help prevent the degradation of materials exposed to heat and oxygen, thereby extending their lifespan and performance. hexiechem.com The compound is also used in the manufacturing of resins, adhesives, and coatings. hexiechem.com

From an environmental chemistry perspective, the significance of this compound lies in its potential to enter the ecosystem through industrial effluents and the degradation of consumer products. chemicalbook.com Research has shown that related alkylphenols can be toxic to aquatic organisms. oecd.orghmdb.ca Consequently, studies on Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- often focus on its biodegradability, potential for bioaccumulation, and its effects on aquatic life. oecd.org The compound is also investigated as a potential endocrine disruptor, with studies exploring its interaction with hormone receptors. biorxiv.org Its detection in various environmental compartments, such as wastewater and sediment, underscores the importance of understanding its transport and fate in the environment. biorxiv.org

Table 2: Industrial Applications and Research Focus

| Area | Details |

|---|---|

| Industrial Applications | Intermediate for antioxidants, UV stabilizers, phenolic resins, rubber additives, adhesives, coatings. oecd.orgwikipedia.orghexiechem.com |

| Environmental Research | Focus on aquatic toxicity, biodegradability, endocrine-disrupting potential, and environmental fate. oecd.orghmdb.cabiorxiv.org |

The production of related alkylphenols, such as 4-tert-octylphenol, involves the catalytic reaction of phenol with diisobutylene. oecd.org In the United States, conservative estimates for the production volume of 4-tert-octylphenol range from 5,400 to 32,200 tonnes per year. oecd.org

Detailed research findings indicate that while derivatives of octylphenol used in resins, rubber additives, and fuel oil stabilizers are not expected to release the parent compound into the environment, octylphenol-ethoxylates used as surfactants can degrade back to octylphenol in sewage treatment plants. oecd.org This degradation pathway is a significant source of alkylphenol release into the aquatic environment. oecd.org

Structure

3D Structure

属性

IUPAC Name |

2,4-bis(2,4,4-trimethylpentan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O/c1-19(2,3)14-21(7,8)16-11-12-18(23)17(13-16)22(9,10)15-20(4,5)6/h11-13,23H,14-15H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYCICZKXQGHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064010 | |

| Record name | Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5806-72-4 | |

| Record name | 2,4-Bis(1,1,3,3-tetramethylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5806-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Bis(1,1,3,3-tetramethylbutyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005806724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-bis(1,1,3,3-tetramethylbutyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-BIS(1,1,3,3-TETRAMETHYLBUTYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R479CL9N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Routes and Chemical Transformations of Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl

Manufacturing Processes and Industrial Production Pathways

The principal industrial method for producing Phenol (B47542), 2,4-bis(1,1,3,3-tetramethylbutyl)- is the Friedel-Crafts alkylation of phenol. wikipedia.org This reaction involves treating phenol with an alkylating agent, typically diisobutylene (tertoctene), in the presence of an acid catalyst. chemicalbook.comoecd.orghmdb.ca The process can be conducted in a batch reactor or a continuous process using a fixed-bed ion-exchange resin. chemicalbook.com The octyl groups are directed to the ortho and para positions on the phenol ring, leading to the formation of 2-(1,1,3,3-tetramethylbutyl)phenol, 4-(1,1,3,3-tetramethylbutyl)phenol, and the target di-substituted product, Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-. google.com

Catalytic Reactions for Bis-Substituted Phenol Synthesis

The synthesis of bis-substituted phenols like Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is highly dependent on the choice of catalyst, which influences reaction rate and product selectivity. Both homogeneous and heterogeneous acid catalysts are employed.

Homogeneous catalysts include Brønsted or Lewis acids such as sulfuric acid, aluminum chloride, and boron trifluoride. chemicalbook.comacs.org An aluminum phenoxide catalyst, for instance, has been used to react phenol with diisobutylene at elevated temperatures and pressures. google.com

Heterogeneous catalysts are increasingly favored due to their operational advantages, such as ease of separation from the reaction mixture. acs.org Solid acid catalysts, particularly acidic ion-exchange resins like Amberlyst-15, are widely used. acs.orgnih.govgoogle.com These catalysts, typically sulfonated polystyrene-divinylbenzene copolymers, facilitate the alkylation reaction under specific temperature and pressure conditions. google.com Other solid acids such as activated clay and alumina-silica have also been studied for this purpose. acs.org

The reaction mechanism with cation-exchange resins involves an initial O-alkylation to form a phenolic ether, which is energetically favorable. nih.gov This is followed by an ionic rearrangement, where the alkyl group migrates from the ether to the ortho and para positions on the phenol ring, leading to the C-alkylated products. nih.gov

Below is a table summarizing various catalytic systems used for the alkylation of phenol.

| Catalyst Type | Specific Catalyst Example(s) | Typical Reaction Conditions | Reference |

|---|---|---|---|

| Homogeneous (Lewis Acid) | Aluminum Phenoxide | Temperature: 280°C; Pressure-resistant vessel | google.com |

| Homogeneous (Brønsted Acid) | Sulfuric Acid | General acidic catalyst for phenol alkylation | acs.org |

| Heterogeneous (Solid Acid) | Cation-Exchange Resins (e.g., Amberlyst 15) | Temperature: 110-140°C; Solid-bed reactor | acs.orggoogle.com |

| Heterogeneous (Solid Acid) | Filtrol 24 Clay | Systematic study for phenol alkylation | acs.org |

| Heterogeneous (Solid Acid) | Acid-containing Alumina | Temperature: 60-220°C; Pressure: 1-30 kg/cm² | google.com |

Formation as an Impurity or By-product in Octylphenol (B599344) Production

While Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- can be a target product, it is frequently formed as a by-product during the production of mono-substituted octylphenols, particularly p-tert-octylphenol (4-(1,1,3,3-tetramethylbutyl)phenol). google.com The alkylation reaction can proceed beyond the desired mono-substitution, leading to the formation of dioctyl phenol, which is typically the 2,4-isomer. google.com

The ratio of mono- to di-substituted products is influenced by reaction parameters such as the molar ratio of phenol to diisobutylene, temperature, and catalyst activity. google.com A higher ratio of diisobutylene to phenol will favor the formation of the di-substituted product. In industrial processes targeting p-tert-octylphenol, conditions are optimized to maximize the yield of the mono-substituted isomer. However, the formation of the dioctyl phenol by-product is often unavoidable. google.com Some processes incorporate a second stage where the undesired dioctyl phenol by-product is reacted with additional phenol in the presence of a catalyst to convert it back into the desired p-tert-octylphenol product through transalkylation. google.com

Advanced Synthetic Methodologies

Research into the synthesis of alkylated phenols continues to evolve, with a focus on improving efficiency, selectivity, and the environmental profile of the production methods.

Green Chemistry Approaches in Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the context of producing Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, a key approach is the use of heterogeneous solid acid catalysts instead of traditional homogeneous liquid acids. acs.orgmdpi.comrsc.org

The advantages of using solid acid catalysts like zeolites or cation-exchange resins include:

Reduced Waste : They eliminate the need for neutralization and washing steps that are required to remove soluble catalysts, thereby minimizing waste liquor disposal. acs.org

Catalyst Reusability : Solid catalysts can be recovered by simple filtration and reused multiple times, making the process more economical and sustainable. google.com

Enhanced Selectivity : By choosing a catalyst with appropriate pore size and acidity, it is possible to control the product distribution, potentially favoring the desired bis-substituted isomer.

The use of environmentally benign solvents is another pillar of green chemistry. researchgate.net While many alkylations are performed without a solvent, research into using greener alternatives like supercritical carbon dioxide for similar reactions has been explored to further reduce the environmental footprint. researchgate.net

Chemical Derivatization and Structural Modifications

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- can serve as a chemical intermediate for the synthesis of more complex molecules. The presence of the hydroxyl group and the activated aromatic ring allows for various chemical transformations.

Reactions Leading to Novel Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- Derivatives

The structure of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- can be modified to create new derivatives with specific properties. The phenolic hydroxyl group can undergo etherification or esterification. The aromatic ring, with its remaining unsubstituted position, is susceptible to further electrophilic substitution.

An example of such a derivatization is the reaction of a tert-octylphenol with α-methylstyrene in the presence of a strongly acidic cation exchange resin catalyst. This reaction introduces a cumyl group onto the phenol ring, producing 2-cumyl-4-tert-octylphenol. google.com This demonstrates a pathway where the alkylated phenol core is further functionalized. Similarly, reacting p-halo phenols or p-cresol (B1678582) with diisobutylene can yield di-substituted phenols with additional functional groups. google.com

Furthermore, analogous compounds like 2,4-di-tert-butylphenol (B135424) are used as raw materials for producing important commercial additives. wikipedia.org These include antioxidants such as tris(2,4-di-tert-butylphenyl)phosphite and UV absorbers based on phenolic benzotriazoles. wikipedia.orgnih.gov These transformations suggest that Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- could undergo similar reactions to produce analogous phosphite (B83602) antioxidants or UV stabilizers.

Integration of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- into Complex Organic Structures: The Case of Phthalocyanines

The sterically hindered nature of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- makes it a valuable precursor for the synthesis of complex organic structures where control of intermolecular interactions is crucial. One of the most significant applications of this and structurally similar phenols is in the synthesis of substituted phthalocyanines. The bulky 2,4-bis(1,1,3,3-tetramethylbutyl)phenyl groups, when attached to the periphery of the phthalocyanine (B1677752) macrocycle, enhance the solubility of these otherwise poorly soluble molecules and prevent the undesirable aggregation that can quench their useful photophysical properties.

The integration of phenoxy moieties into the phthalocyanine framework is typically a two-step process: first, the synthesis of a substituted phthalonitrile (B49051), and second, the cyclotetramerization of this precursor to form the phthalocyanine.

Synthesis of Substituted Phthalonitrile Precursors

The initial step involves a nucleophilic aromatic substitution reaction between Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- and a suitably activated phthalonitrile derivative. A common starting material is 4-nitrophthalonitrile (B195368) or 4,5-dichlorophthalonitrile (B145054). The phenoxide, generated by treating the phenol with a base such as potassium carbonate, displaces the nitro or chloro group on the phthalonitrile ring to form a more complex phthalonitrile derivative with a phenoxy linkage.

A closely related synthesis has been documented for 4,5-Bis(2,4-di-tert-butylphenoxy)phthalonitrile. In this preparation, 2,4-di-tert-butylphenol is reacted with 4,5-dichlorophthalonitrile in the presence of potassium carbonate in a solvent like dimethylformamide (DMF) at an elevated temperature. nih.gov This reaction yields the corresponding bis(phenoxy)phthalonitrile, which serves as a direct precursor for an octasubstituted phthalocyanine.

Table 1: Illustrative Synthesis of a Phenoxy-Substituted Phthalonitrile

| Reactants | Reagents & Conditions | Product |

|---|

Cyclotetramerization to Phthalocyanines

The second step is the cyclotetramerization of the phenoxy-substituted phthalonitrile. This reaction typically involves heating the phthalonitrile precursor in a high-boiling solvent, such as pentanol (B124592) or dimethylaminoethanol (B1669961) (DMAE), often in the presence of a metal salt (e.g., zinc acetate (B1210297), magnesium acetate) to yield the corresponding metallophthalocyanine. researchgate.netmdpi.com The bulky substituents on the phenol play a critical role in this stage, promoting the solubility of the forming macrocycle and preventing the formation of insoluble polymeric byproducts.

Research on the synthesis of phthalocyanines with sterically hindered 2,6-di-(tert-butyl)-4-methylphenol groups demonstrates this principle effectively. The 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile precursor is cyclotetramerized to successfully synthesize zinc, magnesium, and lutetium acetate phthalocyanines. researchgate.net These resulting phthalocyanine derivatives exhibit excellent solubility and a reduced tendency to aggregate in solution, which is a direct consequence of the bulky phenolic substituents. researchgate.net

The introduction of these large peripheral groups has a notable effect on the electronic absorption spectra of the phthalocyanines. For instance, the well-defined and sharp Q-band, characteristic of monomeric phthalocyanine species in solution, is preserved, indicating that aggregation is effectively suppressed.

Table 2: Research Findings on Phthalocyanines with Sterically Hindered Phenol Substituents

| Phthalonitrile Precursor | Metal Salt | Resulting Phthalocyanine | Key Findings | Reference |

|---|---|---|---|---|

| 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile | Zn(OAc)₂, Mg(OAc)₂, Lu(OAc)₃ | Zinc, Magnesium, and Lutetium Acetate Phthalocyanines | Successful synthesis, good solubility, reduced aggregation. | researchgate.net |

The use of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- as a substituent offers a powerful strategy for designing soluble and photophysically active phthalocyanine-based materials for a variety of advanced applications, including as sensitizers in photodynamic therapy, components in molecular electronics, and as advanced catalysts.

Environmental Occurrence, Fate, and Ecotoxicological Implications of Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl

Environmental Distribution and Occurrence

The potential for Phenol (B47542), 2,4-bis(1,1,3,3-tetramethylbutyl)- to enter the environment is linked to its manufacture and use in consumer and industrial products. However, specific monitoring data for this compound in the environment is limited in scientific literature. To understand its potential distribution, data from structurally related and more extensively studied alkylphenols, such as 4-tert-octylphenol (B29142), are often used for context.

Detection in Aquatic Ecosystems (Surface Water, Wastewater)

Direct monitoring studies detailing the concentrations of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in surface water or wastewater are not widely available. However, this compound is noted as a potential impurity or component in commercial octylphenol (B599344) mixtures. service.gov.uk The environmental presence of related alkylphenols is well-documented. For instance, its isomer 4-tert-octylphenol has been detected in wastewater treatment plant (WWTP) effluents and receiving waters. service.gov.uk In one site-specific study, concentrations of 4-tert-octylphenol in WWTP influent were recorded as 1, 41, and 47 µg/L, while effluent concentrations were below the detection limit of <0.2 µg/L, indicating removal during treatment. service.gov.uk The presence of such compounds in aquatic systems is often attributed to industrial discharges and the breakdown of alkylphenol ethoxylates used in detergents and emulsifiers. service.gov.uk

Table 1: Example Concentrations of a Related Compound, 4-tert-Octylphenol, in Wastewater Treatment Plant (WWTP) Samples service.gov.uk

| Sample Location | Concentration (µg/L) | Notes |

| WWTP Influent (Site B) | 1, 41, 47 | Data from a site where the compound is used captively. |

| WWTP Effluent (Site B) | <0.2 | Post-treatment concentrations. |

| WWTP Effluent (Site A) | <0.2 | Site-specific effluent data from 1997. |

| Receiving Water (Site A) | <0.2 | Water body into which the effluent is discharged. |

Presence in Terrestrial Compartments (Soil, Sediments)

Specific data on the detection of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in soil and sediments are scarce. Generally, alkylphenols are hydrophobic compounds with a high octanol-water partition coefficient (log Kow), which indicates a strong tendency to adsorb to organic matter in soil and sediment rather than remaining in the water column. service.gov.uk For the related compound 4-tert-octylphenol, its log Kow of 4.12 suggests it will moderately bioaccumulate and partition to sediment. service.gov.uk This implies that if Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is released into the environment, it would likely accumulate in soil and sediment compartments, particularly in areas receiving industrial wastewater or sludge.

Occurrence in Consumer Products and Potential Release Pathways (e.g., Nitrile-Butadiene Rubber Gloves)

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- has been identified as an additive in consumer products. A key potential release pathway is the leaching from polymers where it is used as an antioxidant or stabilizer. researchgate.net

Notably, scientific analysis has confirmed the presence of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in disposable nitrile-butadiene rubber (NBR) gloves. researchgate.net In a study involving n-hexane extraction of substances from NBR gloves, this compound was one of six primary substances isolated and identified. researchgate.net The use of phenolic antioxidants is common in the manufacturing of latex and non-latex gloves to prevent degradation and enhance stability. researchgate.net Leaching of these additives from the glove matrix during use or after disposal represents a direct pathway for their release into the environment.

Table 2: Phenolic Compounds Identified in n-Hexane Extract of a Nitrile-Butadiene Rubber (NBR) Glove researchgate.net

| Compound Number | Identified Chemical Substance |

| 1 | 1,4-dione-2,5-bis(1,1-dimethylpropyl)cyclohexadiene |

| 2 | 2-(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol |

| 3 | 2,6-bis(1,1-dimethylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol |

| 4 | Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- |

| 5 | 2-(1,1-dimethylethyl)4,6-bis(1,1,3,3-tetramethylbutyl)phenol |

| 6 | 2,4,6-tris(1,1,3,3-tetramethylbutyl)phenol |

Environmental Transformation and Degradation Pathways

The environmental persistence of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is determined by its susceptibility to biological and non-biological degradation processes. Its heavily substituted and branched structure is expected to make it more resistant to degradation than simpler phenolic compounds.

Biodegradation Mechanisms and Kinetics

While this provides a theoretical framework, the degradation of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is likely to be significantly slower. The large, branched tetramethylbutyl groups at the 2- and 4-positions of the phenol ring create substantial steric hindrance. researchgate.net This hindrance can impede the ability of microbial enzymes to access and attack the aromatic ring, making the compound highly recalcitrant to biodegradation compared to unsubstituted phenol.

Abiotic Degradation Processes (Photodegradation, Chemical Oxidation)

Information on the abiotic degradation of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- is also limited. In general, the photodegradation of phenols in aquatic environments is driven by reactions with photochemically generated hydroxyl radicals (•OH). mdpi.com This process involves the hydroxyl radical attacking the aromatic ring to form hydroxylated intermediates such as catechol and hydroquinone, which can then undergo ring-opening to form smaller organic acids and eventually mineralize to CO2. mdpi.commdpi.com

Advanced Oxidation Processes (AOPs), such as the photo-Fenton process (UV/H₂O₂/Fe²⁺), are effective at degrading phenols by generating a high concentration of these reactive hydroxyl radicals. nih.gov However, direct photolysis (degradation by sunlight alone) is considered a negligible removal process for the related compound 4-tert-octylphenol in water, suggesting that Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- may also be stable in the absence of potent oxidizing agents or catalysts. service.gov.uk The bulky alkyl groups may also influence the rate of chemical oxidation by sterically shielding the phenolic ring from attack. researchgate.net

Identification and Analysis of Environmental Degradation Products

Direct scientific studies identifying the specific environmental degradation products of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- are limited in publicly available literature. However, research on related, structurally similar compounds provides insight into potential degradation pathways.

For the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), studies on its photodegradation have been conducted, though the resulting products were not analyzed industrialchemicals.gov.au. In contrast, research on another isomer, 2,6-di-tert-butylphenol (B90309) (2,6-DTBP), identified 2,6-di-tert-butyl-p-benzoquinone (B114747) as a degradation product under environmental conditions industrialchemicals.gov.au. The degradation of these simpler analogs suggests that the breakdown of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- would likely involve oxidation of the phenol group and potential cleavage of the bulky alkyl chains, although the specific metabolites remain to be identified through targeted research.

Environmental Transport and Mobility

The transport and mobility of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in the environment are governed by its physicochemical properties, which dictate its partitioning between soil, water, and air. Its large molecular structure and hydrophobic nature are key factors in its environmental fate.

The mobility of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in soil and sediment is exceptionally low. This is primarily due to its strong tendency to adsorb to organic matter. The key indicator for this behavior is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A reported log Koc value of 4.3 indicates strong binding to soil and sediment particles service.gov.uk.

This high adsorption affinity means the compound is not readily leached from soil into groundwater, nor is it easily resuspended from sediment into the water column. Instead, it is expected to remain sequestered in the solid phases of the environment. The table below summarizes key partitioning coefficients for octylphenols, the chemical class that includes this compound service.gov.uk.

| Parameter | Value | Implication |

|---|---|---|

| Log Koc | 4.3 | Strong adsorption to organic carbon, low mobility |

| Soil–water partitioning coefficient (Kpsoil) | 54.8 L/kg | High partitioning from water to soil solids |

| Sediment–water partitioning coefficient (Kpsed) | 137 L/kg | Very high partitioning from water to sediment solids |

The potential for Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- to undergo long-range environmental transport via the atmosphere is considered low. Long-range transport is characteristic of chemicals that are persistent, semi-volatile, and can remain in the atmosphere for extended periods nih.gov.

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- has a high molecular weight (318.54 g/mol ) and a high log Koc value (4.3), suggesting very low volatility and a strong preference to bind to soil and sediment rather than partition to the atmosphere service.gov.ukepa.gov. While specific data on its atmospheric half-life are not available, these properties make it unlikely to be transported far from its sources of release.

Bioaccumulation and Bioconcentration Potential of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- in Environmental Organisms

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- demonstrates a very high potential for bioaccumulation and bioconcentration in environmental organisms. Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources (water, food, sediment), while bioconcentration specifically refers to uptake from water.

The bioconcentration factor (BCF) is a critical measure of this potential. A BCF value of 6,000 has been reported for this class of compounds, which is considered indicative of a very high potential to accumulate in the tissues of aquatic organisms service.gov.uk. This suggests that even at low environmental concentrations, the compound can become concentrated in organisms, potentially leading to higher concentrations in species further up the food chain. Studies on other alkylphenols, such as 4-tert-octylphenol and nonylphenol, have also confirmed their tendency to bioaccumulate in the lipids of aquatic organisms researchgate.netnih.gov.

| Parameter | Value | Indication |

|---|---|---|

| Bioconcentration Factor (BCF) | 6,000 L/kg | Very high bioaccumulation potential in fish |

Analytical Methodologies for Detection and Quantification of Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl

Sample Preparation Techniques for Complex Matrices

Effective sample preparation is paramount to remove interfering substances and concentrate the analyte of interest, thereby enhancing the accuracy and sensitivity of the subsequent analysis.

Solid-Phase Extraction (SPE) is a widely employed technique for the extraction and preconcentration of phenols from aqueous samples. nih.gov This method involves passing the liquid sample through a solid sorbent material that retains the analyte. The analyte is later eluted with a small volume of an appropriate solvent.

Different types of sorbents can be utilized for the extraction of phenols, including silica-based, polymeric, and carbon-based materials. nih.gov For instance, anion-exchange sorbents have been successfully used to extract alkylphenols from produced water. nih.gov In some applications, a cleanup step using SPE with C18 cartridges follows an initial extraction, such as pressurized liquid extraction (PLE) with a mixture of acetone (B3395972) and hexane, particularly for solid samples like soil. nih.gov The choice of sorbent and elution solvent is critical and depends on the specific matrix and the physicochemical properties of the target analyte.

Table 1: Examples of Solid-Phase Extraction (SPE) Methods for Alkylphenols

| Sorbent Type | Sample Matrix | Elution Solvent | Reference |

|---|---|---|---|

| Anion-Exchange | Produced Water | Not Specified | nih.gov |

| C18 | Soil Extracts | Not Specified | nih.gov |

| Oasis HLB | Fish Tissue | Not Specified | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

To improve the volatility and thermal stability of phenolic compounds for gas chromatographic analysis, a derivatization step is often necessary. dphen1.comphenomenex.com This process modifies the functional groups of the analyte to make it more amenable to GC analysis. gcms.cz

Silylation: This is a common derivatization technique where the active hydrogen in the hydroxyl group of the phenol (B47542) is replaced with a trimethylsilyl (B98337) (TMS) group. phenomenex.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. nih.gov The reaction can be very fast, sometimes completing in seconds at room temperature, especially when conducted in a suitable solvent like acetone. nih.govresearchgate.net The addition of a catalyst, such as trimethylchlorosilane (TMCS), can increase the reactivity of the silylating agent. Silylation not only improves volatility but can also enhance the stability of the derivatives for long-term storage by hydrolyzing the excess derivatizing reagent. nih.gov

Pentafluorobenzoylation: This method involves the conversion of phenols into their pentafluorobenzoyl esters. researchgate.net This derivatization is particularly advantageous as it creates highly electrophilic derivatives, which are extremely sensitive to detection by electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS). dphen1.comacs.org Pentafluorobenzoyl chloride is a common reagent for this purpose. nih.gov The resulting derivatives significantly improve the sensitivity of the analysis, allowing for detection at very low levels. nih.gov

Table 2: Comparison of Derivatization Strategies for Phenolic Compounds

| Derivatization Method | Reagent Example | Key Advantage | Target Analytical Technique | Reference |

|---|---|---|---|---|

| Silylation | BSTFA | Increases volatility and thermal stability | GC-MS | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Chromatographic and Spectrometric Detection

Following sample preparation and derivatization, various chromatographic and spectrometric techniques are employed for the separation, identification, and quantification of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile organic compounds like alkylphenols. thermofisher.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides detailed structural information for identification and quantification. researchgate.netanalytice.com The use of derivatization, such as silylation, is often a prerequisite for successful GC-MS analysis of phenols. nih.gov In some cases, a thermal desorption (TD) unit coupled with GC-MS can be used for the analysis of phenols in air samples, offering high sensitivity. matec-conferences.org

For ultra-trace level detection, high-resolution gas chromatography with negative chemical ionization mass spectrometry (HRGC-(NCI)-MS) is a powerful tool. researchgate.net This technique is often paired with derivatization strategies like pentafluorobenzoylation, which significantly enhances the sensitivity. acs.org The NCI mode is particularly effective for electrophilic derivatives, allowing for detection limits in the picogram per liter (pg/L) range for compounds like 4-tert-octylphenol (B29142) in water samples. researchgate.netacs.org

Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a higher degree of selectivity and sensitivity compared to single quadrupole GC-MS. thermofisher.com This is particularly beneficial when analyzing complex matrices where interferences can be a significant issue. thermofisher.com By using selected reaction monitoring (SRM), GC-MS/MS can selectively detect the target analyte, reducing background noise and improving the limit of quantification. This increased selectivity can also simplify sample preparation procedures. thermofisher.com

Table 3: Overview of Chromatographic and Spectrometric Detection Methods

| Technique | Key Features | Typical Application | Reference |

|---|---|---|---|

| GC-MS | Robust and widely used for identification and quantification. | General analysis of semi-volatile organic compounds. | thermofisher.com |

| HRGC-(NCI)-MS | Extremely high sensitivity for electrophilic derivatives. | Ultra-trace analysis of phenols in environmental samples. | researchgate.netacs.org |

This table is interactive and can be sorted by clicking on the column headers.

Applications of Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl in Materials Science and Industrial Processes

Role as an Antioxidant in Polymer Stabilization

The antioxidant mechanism of sterically hindered phenols like Phenol (B47542), 2,4-bis(1,1,3,3-tetramethylbutyl)- involves the donation of the hydrogen atom from its phenolic hydroxyl group to reactive free radicals (R•) and peroxy radicals (ROO•) that are formed during the oxidation cycle. This donation process neutralizes the radicals, preventing them from propagating the chain reaction of degradation. The resulting phenoxy radical is stabilized by the bulky tetramethylbutyl groups, which sterically hinder it from reacting further and initiating new degradation chains.

This compound is effective in stabilizing a variety of polymers, including polyolefins such as polypropylene (B1209903) and polyethylene. Research has shown that hindered phenolic antioxidants, when used in combination with secondary antioxidants like phosphites, can exhibit a significant synergistic effect, leading to optimal stability performance. For instance, studies on isotactic polypropylene (iPP) have demonstrated that the combination of a hindered phenolic antioxidant with a phosphonite antioxidant can significantly improve the melt volume flow rate (MVR), reduce the yellowing index (YI), and increase the oxidation induction period (OIT). plaschina.com.cn

Table 1: Synergistic Antioxidant Effect in Isotactic Polypropylene (iPP) This table is illustrative and based on general findings for hindered phenolic antioxidants.

| Stabilizer System | Melt Volume Flow Rate (MVR) Change after Extrusion | Yellowing Index (YI) Change after Extrusion | Oxidation Induction Time (OIT) at 180°C (min) |

| Unstabilized iPP | High Increase | Significant Increase | < 1 |

| iPP + Hindered Phenol | Moderate Increase | Moderate Increase | ~ 30-40 |

| iPP + Hindered Phenol / Phosphite (B83602) Blend | Low Increase | Minimal Increase | > 70 |

Function as a UV Stabilizer in Polymeric Materials

In addition to its role as an antioxidant, Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- and its derivatives can contribute to the UV stabilization of polymeric materials. Exposure to ultraviolet radiation can lead to photodegradation, causing discoloration, loss of gloss, and embrittlement of the polymer.

While Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- itself has some inherent UV absorption properties, it is more commonly used as an intermediate in the synthesis of more potent UV absorbers. A notable example is Methylene Bis-Benzotriazolyl Tetramethylbutylphenol, a broad-spectrum UV absorber that incorporates the tetramethylbutylphenol moiety. specialchem.com This class of UV stabilizers, known as benzotriazoles, functions by absorbing harmful UV radiation and dissipating it as harmless thermal energy through a process of reversible intramolecular proton transfer.

The phenolic hydroxyl group and the benzotriazole (B28993) ring system work in concert to absorb UV energy, which excites the molecule to a higher energy state. This energy is then rapidly dissipated through a series of non-radiative decay pathways, returning the molecule to its ground state without undergoing any chemical change, thus allowing it to absorb more UV radiation. The photostability of the stabilizer itself is crucial for long-term protection of the polymer.

The UV absorption spectrum of phenolic compounds typically shows strong absorbance in the UV-B and UV-A regions. For example, the UV-VIS spectrum of the structurally similar 2,4-Di-tert-butyl-phenol in methanol (B129727) exhibits absorption peaks that are characteristic of phenolic compounds. spectrabase.comresearchgate.net

The compatibility of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- and its derivatives with various resin systems is a key factor in their effectiveness as stabilizers. The bulky, non-polar tetramethylbutyl groups generally enhance its solubility and compatibility with a range of polymers.

Polycarbonate: Alkylphenols such as octylphenol (B599344) are known to be used as end-capping agents in the production of polycarbonate resins. google.com This indicates good compatibility and the ability to be integrated into the polymer structure, which is beneficial for long-term stability. The use of such phenols can help to control molecular weight and improve the thermal stability of the polycarbonate.

Acrylic and Polyester (B1180765): While specific data on the compatibility of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- with acrylic and polyester resins is not extensively detailed in publicly available literature, its general characteristics as a non-polar, sterically hindered phenol suggest it would have good compatibility with these resin systems, similar to other commonly used antioxidants and UV stabilizers.

Utilization in Resin Production (e.g., Phenolic Resins)

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, and more commonly its isomer p-tert-octylphenol, are important raw materials in the production of modified phenolic resins, also known as octylphenol-formaldehyde resins. chuanhechem.cnchemicalbook.com These resins are synthesized through the condensation reaction of the substituted phenol with an aldehyde, typically formaldehyde (B43269).

The incorporation of the bulky tetramethylbutyl group into the phenolic resin backbone imparts several desirable properties to the final product. These include improved flexibility, solubility in oils and other non-polar solvents, and enhanced compatibility with other polymers. The resulting resins are often used in applications where these characteristics are crucial. The use of substituted phenols like this can reduce the reactivity and cross-link density of the resin, leading to materials with tailored properties. free.fr There is a registered polymer with the CAS number 37604-36-7, which is a polymer of 4-(1,1,3,3-tetramethylbutyl) phenol with formaldehyde and phenol.

Incorporation into Adhesives and Sealants

The modified phenolic resins derived from p-tert-octylphenol are widely used in the formulation of adhesives and sealants. hexiechem.com These resins can act as tackifiers, adhesion promoters, and cross-linking agents, enhancing the performance and durability of the final product.

Use in Coatings and Inks

Phenolic resins based on substituted phenols like p-tert-octylphenol are also utilized in the production of coatings and printing inks. chuanhechem.cnservice.gov.uk In coatings, these resins can improve properties such as gloss, hardness, and chemical resistance. Their solubility in various solvents makes them suitable for a range of coating formulations.

In the context of printing inks, rosin-modified phenolic resins are common components. google.com The use of alkylphenols in the synthesis of these resins can influence the viscosity, drying speed, and pigment wetting properties of the ink. The antioxidant properties of the phenolic structure can also contribute to the stability of the ink formulation. Research has also identified the presence of phenolic antioxidants, including 4-tert-octylphenol (B29142), in printing paper products, suggesting their use in the printing inks applied to them. researchgate.net

Other Specialized Industrial Applications

Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, also known as 2,4-di-tert-octylphenol, serves as a crucial intermediate in the chemical industry for synthesizing a wide array of high-value materials. Its unique molecular structure, featuring bulky tetramethylbutyl groups on the phenol ring, imparts specific properties to the downstream products derived from it. These applications extend beyond its primary use as a stabilizer and into various specialized industrial domains.

The compound is a key precursor in the manufacturing of numerous additives and specialty chemicals essential for industrial processes. Its versatility allows it to be a foundational component in products ranging from resins and surfactants to fuel additives and agrochemicals. nbinno.comoecd.org The majority of its use appears to be as an intermediate for producing resins, non-ionic surfactants, and rubber additives. oecd.org

Below is a summary of the diverse applications where Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- and its close isomers are utilized as chemical intermediates.

Table 1: Industrial Products Derived from Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- as a Chemical Intermediate

| Product Category | Specific Product/Use | Industry Sector | Reference |

|---|---|---|---|

| Polymer Additives | High Molecular Weight Antioxidants | Plastics, Hydrocarbons | biorxiv.orgnih.gov |

| UV Stabilizers | Plastics, Coatings | biorxiv.orgnih.gov | |

| Rubber Additives | Automotive, Manufacturing | oecd.orghaz-map.com | |

| Resins & Coatings | Epoxy Resins | Coatings, Adhesives | nih.govhexiechem.com |

| Phenolic Resins | Construction, Automotive | oecd.orghaz-map.com | |

| Polyurethanes | Insulation, Furniture | hexiechem.com | |

| Industrial Fluids | Non-ionic Surfactants | Cleaners, Emulsifiers | oecd.org |

| Fuel Oil Stabilizers | Petroleum, Energy | oecd.orghaz-map.com | |

| Lubricant Antioxidants | Automotive, Industrial Machinery | dog-chemie.de | |

| Specialty Chemicals | Adhesives | Construction, Packaging | oecd.orghaz-map.comhexiechem.com |

| Dyestuffs | Textiles, Manufacturing | oecd.orghaz-map.com | |

| Plasticizers | Plastics | hexiechem.com | |

| Synthetic Spice Intermediates | Fragrances | nbinno.com | |

| Biocidal Agents | Fungicides | Agriculture, Materials | oecd.orghaz-map.com |

In addition to its role as a building block for complex molecules, research has pointed towards more direct, specialized applications, particularly for the related compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which shares a similar substituted phenolic structure. These findings highlight its potential in biological and agricultural contexts.

Research has shown that 2,4-DTBP exhibits significant biological activity, which could be harnessed for specialized industrial purposes. For instance, studies have investigated its potential as a natural herbicide. nih.gov It has been found to inhibit seed germination and seedling growth in certain plant species. nih.gov Furthermore, its antifungal properties have been evaluated, suggesting its utility as a biocontrol agent against various phytopathogenic fungi. semanticscholar.org

Table 2: Selected Research Findings on Specialized Applications of Related Substituted Phenols

| Application Area | Research Finding | Organism/System Studied | Reference |

|---|---|---|---|

| Agriculture | Significantly inhibited seed germination, seed viability, and seedling growth. | Pinus massoniana (Masson's pine) | nih.gov |

| Agriculture | Potential as a soil-applied natural herbicide. | Leptochloa chinensis (Chinese sprangletop) | nih.gov |

| Biocontrol | Evaluated as a biocontrol agent against phyto-pathogenic fungi. | Various fungal species | semanticscholar.org |

| Plant Health | At 0.1 mmol·L-1, enhanced resistance against leaf mould and regulated seedling growth. | Tomato (Solanum lycopersicum) | semanticscholar.org |

These specialized applications underscore the compound's utility beyond conventional material science, branching into sectors that require biologically active agents for crop protection and management.

Computational and Theoretical Investigations of Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl

Molecular Modeling Approaches

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These approaches are instrumental in understanding how a chemical's structure influences its interactions with biological and environmental systems.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies establish connections between the molecular structure of a chemical and its biological or environmental activity. For environmental behavior, SAR models predict properties like toxicity, biodegradability, and bioaccumulation potential based on structural features or physicochemical properties.

Log K_ow_ (Octanol-Water Partition Coefficient): A measure of a chemical's lipophilicity. The two bulky and hydrophobic tetramethylbutyl groups on the phenol (B47542) ring give Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- a high Log K_ow_, suggesting a strong tendency to partition into fatty tissues and sediment rather than remaining in water. This indicates a high potential for bioaccumulation.

Molecular Weight: The size of the molecule influences its transport and diffusion across membranes.

Topological Indices: Numerical descriptors that quantify aspects of molecular shape, size, and branching.

Electronic Parameters: Descriptors related to the distribution of electrons in the molecule, which affects its reactivity.

For related alkylphenols like 4-tert-octylphenol (B29142), SAR models classify them as polar narcotics, where toxicity is driven by the disruption of cell membranes. scbt.com The addition of a second tert-octyl group in the 2-position, as in Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, would be expected to increase its lipophilicity and membrane-disruptive potential, likely leading to higher aquatic toxicity and bioaccumulation compared to its mono-substituted counterpart.

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, stability, and reactivity without the need for experimental data.

While specific quantum chemical calculations for Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- are not found in the reviewed literature, the methodologies are well-established. Such studies typically involve Density Functional Theory (DFT) calculations to determine key parameters. researchgate.net

Optimized Molecular Geometry: Calculations would determine the most stable 3D arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. The bulky tert-octyl groups would likely cause some distortion of the phenol ring from perfect planarity.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a phenol, the HOMO is typically localized on the aromatic ring and the oxygen atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

These calculations would confirm that the hydroxyl group is the primary site of reactivity for processes like oxidation, while the large alkyl groups provide steric hindrance, potentially slowing down reaction rates but also enhancing the molecule's antioxidant properties by stabilizing the phenoxy radical.

Environmental Fate Modeling and Risk Classification Frameworks

Environmental fate models are quantitative tools used to predict how a chemical will move and transform in the environment. up.ptresearchgate.net These models integrate a chemical's physical properties with environmental parameters to estimate concentrations in various compartments like water, air, soil, and sediment.

For a substance like Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-, a multimedia fate model would predict its distribution based on properties derived from SAR or experimental data. Key inputs for such a model would include:

Aqueous solubility

Vapor pressure

Log K_ow_

Degradation rates (in air, water, soil)

Given its very low predicted vapor pressure and low water solubility, the model would likely show that if released to water, the compound would predominantly partition to sediment and suspended organic matter. vliz.be If released to soil, its high K_oc_ (organic carbon-water (B12546825) partition coefficient) would indicate low mobility, suggesting it would remain in the upper soil layers. Its predicted persistence means that degradation would be a slow removal process, leading to long-term accumulation in soil and sediment.

Risk Classification Frameworks: Based on its predicted properties, Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- would be evaluated under various risk classification frameworks, such as those used by the European Chemicals Agency (ECHA) or the Australian Industrial Chemicals Introduction Scheme (AICIS). These frameworks categorize chemicals based on Persistence, Bioaccumulation, and Toxicity (PBT).

Persistence (P): The bulky tert-octyl groups sterically hinder enzymatic attack, making the molecule resistant to biodegradation. It would likely be classified as Persistent (P) or Very Persistent (vP).

Bioaccumulation (B): The high lipophilicity (high Log K_ow_) strongly suggests the compound will accumulate in the fatty tissues of organisms. It would likely be classified as Bioaccumulative (B) or Very Bioaccumulative (vB).

Toxicity (T): Alkylphenols are known to be toxic to aquatic life. ospar.org The increased lipophilicity of the di-substituted version would likely lead to a classification of Toxic (T) to aquatic organisms, potentially with long-term adverse effects.

Therefore, under most environmental risk frameworks, Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- would be a candidate for classification as a PBT substance, flagging it as a chemical of potential concern requiring careful management to avoid environmental release.

Table of Mentioned Compounds

Emerging Research Themes and Future Perspectives on Phenol, 2,4 Bis 1,1,3,3 Tetramethylbutyl

Investigation of Novel Applications

While the primary applications of octylphenols are established, research into structurally similar alkylphenols, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), is uncovering a range of biological activities that suggest potential new applications. These findings may inspire future investigations into Phenol (B47542), 2,4-bis(1,1,3,3-tetramethylbutyl)-.

Potential Bioactive Applications Inspired by Analogs:

Agrochemicals: The related compound 2,4-DTBP has demonstrated significant potential as a pre-emergence herbicide, acting as a potent root growth inhibitor for various weeds. pomics.comresearchgate.netresearchgate.net Studies have shown it can completely inhibit the root growth of species like Eleusine indica at specific application rates in certain soil types. pomics.com Furthermore, 2,4-DTBP has been identified as an antifungal agent, effective against agriculturally significant fungi like F. oxysporum. researchgate.netresearchgate.net

Pest Control: In a novel application, 2,4-DTBP was identified as an agonist for insect odorant receptors. mdpi.com Research confirmed that this compound interacts with the Orco subunit in insects, a coreceptor crucial for olfactory signal transduction. mdpi.com This molecular-level interaction suggests a potential strategy for developing new types of pest control agents that target insects specifically. mdpi.com

Pharmaceutical Research: Preliminary studies on 2,4-DTBP have indicated potential anticancer properties. One study identified it as a major contributor to the anti-colon cancer activity observed in fractions of a medicinal plant extract. biomedpharmajournal.org Other research has highlighted its antioxidant and antibacterial activities. mdpi.com These findings, while focused on 2,4-DTBP, open avenues for exploring the biomedical potential of other substituted phenols, including Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-.

The table below summarizes the observed bioactivities of the related compound 2,4-di-tert-butylphenol (2,4-DTBP), which may guide future research on Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)-.

| Bioactivity | Target Organism/System | Research Finding |

| Herbicidal | Weeds (Eleusine indica, Leptochloa chinensis) | Potent pre-emergence activity; inhibits root growth. pomics.comresearchgate.net |

| Antifungal | Fungi (Fusarium oxysporum) | Inhibits spore germination and hyphal growth. researchgate.netresearchgate.net |

| Insect Olfaction | Insects (Drosophila melanogaster) | Acts as an agonist for the Orco odorant receptor co-receptor. mdpi.com |

| Anticancer | Human colon cancer cells | Identified as a major contributor to the cytotoxic activity of a plant extract. biomedpharmajournal.org |

| Antioxidant | General | The phenolic structure contributes to antioxidant properties. mdpi.comresearchgate.net |

Development of Sustainable Synthesis and Degradation Strategies

In line with the principles of green chemistry, significant research effort is being directed toward making the lifecycle of industrial chemicals like Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- more sustainable. This involves innovating cleaner production methods and developing effective strategies for its removal and degradation from the environment.

Sustainable Synthesis:

The conventional manufacturing process for octylphenols involves the catalytic reaction of phenol with diisobutylene. oecd.orghmdb.ca While effective, this process is being re-evaluated through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of less hazardous materials. chemistryjournals.netgcande.org Future developments in the synthesis of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- are likely to incorporate several green chemistry principles:

Alternative Solvents: A shift away from traditional volatile organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids could significantly reduce the environmental impact of the synthesis process. chemistryjournals.net

Advanced Catalysis: The development of more efficient and renewable catalysts can improve reaction yields and reduce waste. chemistryjournals.net

Process Intensification: The use of technologies like flow reactors can offer precise control over reaction conditions, leading to safer and more efficient production. chemistryjournals.net The goal is to create "green production processes" that are both economically viable and environmentally friendly. futuremarketinsights.com

Degradation Strategies:

Due to their persistence, alkylphenols are contaminants of concern in aquatic environments. pwr.edu.plresearchgate.net Research has focused on various methods to degrade these compounds in water and wastewater.

Biodegradation: This approach uses microorganisms to break down the chemical structure. Studies on related compounds show that the half-life of octylphenol (B599344) in the water phase can range from 7 to 50 days under aerobic conditions. pwr.edu.pl However, it is generally not biodegradable in anaerobic sediments. pwr.edu.pl Research on 2,4-DTBP has identified specific bacterial strains, such as Lysinibacillus sp., that can use the compound as a sole carbon source, achieving degradation efficiency of up to 89.31% within seven days. semanticscholar.org Other bacteria like Acinetobacter lwoffii NL1 have also shown high efficiency in degrading phenolic compounds. frontiersin.org

Advanced Oxidation Processes (AOPs): These methods utilize highly reactive species to destroy contaminants.

Photolytic Degradation: The degradation of 4-tert-octylphenol (B29142) using polychromatic UV lamps has been demonstrated, with the rate dependent on factors like pH and light intensity. pwr.edu.pl

Ozonation: The reaction with ozone, particularly the indirect reaction with hydroxyl radicals (*OH), is an effective degradation pathway. nih.gov For octylphenol, the contribution of this indirect reaction represents over 50% of the total degradation at a pH of approximately 7 and increases significantly at higher pH values. nih.gov

The following table summarizes various degradation methods studied for octylphenols and related compounds.

| Degradation Method | Type | Key Findings |

| Biodegradation | Biological | Effective under aerobic conditions in water (half-life 7-50 days). pwr.edu.pl Specific bacteria can degrade 2,4-DTBP with high efficiency (>89%). semanticscholar.org |

| Photolysis | Chemical (AOP) | Degradation using UV light is feasible; rate is influenced by pH and light intensity. pwr.edu.pl |

| Ozonation | Chemical (AOP) | Reaction with hydroxyl radicals is a major degradation pathway, especially at neutral to high pH. nih.gov |

Advanced Analytical Techniques for Trace Level Detection

The need to monitor the environmental fate of Phenol, 2,4-bis(1,1,3,3-tetramethylbutyl)- and its isomers has driven the development of highly sensitive and selective analytical methods capable of detecting them at very low concentrations (trace levels). These methods are crucial for environmental monitoring and regulatory compliance.

The analysis of octylphenols can be challenging due to the complexity of environmental samples and the presence of multiple isomers. The primary analytical approaches involve chromatography coupled with mass spectrometry or other sensitive detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of alkylphenols. To enhance volatility and improve chromatographic performance, a derivatization step is often employed. researchgate.net For higher selectivity and lower detection limits, tandem mass spectrometry (GC-MS/MS) is utilized, which minimizes matrix interference. thermofisher.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool, particularly when coupled with a fluorescence detector (HPLC-FL), which offers high sensitivity for phenolic compounds. nih.govnih.gov This method has been successfully applied to determine 4-tert-octylphenol in river water and wastewater samples. nih.gov

Sample Preparation and Enhancement:

To achieve the low detection limits required for environmental analysis, a sample preparation step is typically necessary to extract and concentrate the analytes from the sample matrix.

Solid-Phase Extraction (SPE): This is a common technique used to clean up samples and isolate the compounds of interest before analysis by GC-MS or HPLC.

Dispersive Liquid-Liquid Microextraction (DLLME): This is a rapid and efficient microextraction technique that combines extraction and preconcentration into a single step. researchgate.netnih.gov When coupled with derivatization, DLLME has achieved very low limits of detection for octylphenol in aqueous samples. nih.gov

The table below provides an overview of advanced analytical techniques used for the detection of octylphenols.

| Analytical Technique | Sample Preparation | Matrix | Limit of Detection (LOD) |

| GC-MS | Derivatization & DLLME | Aqueous Samples | 0.002 µg/L |

| GC-MS/MS | Solid Sample Extraction | Water, Solid Samples | Low ppb range (e.g., 2-200 ppb calibration) |

| HPLC-FL | Liquid-Liquid Extraction | River Water, Wastewater | <0.05 µg/L to 0.08 µg/L |

| HPLC-FL | Extraction | Biological Fluids (Blood, Milk) | <0.07 ng/cm³ (blood) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。